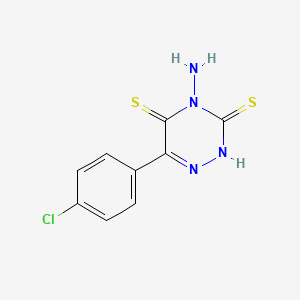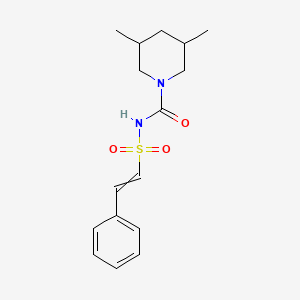
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups at positions 3 and 5, a phenylethenesulfonyl group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
The synthesis of 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves multiple steps. One common method starts with the hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine . The next step involves the introduction of the phenylethenesulfonyl group through a sulfonylation reaction. Finally, the carboxamide group is introduced via an amidation reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and efficiency.
Analyse Des Réactions Chimiques
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Applications De Recherche Scientifique
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The phenylethenesulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors in the nervous system, affecting neurotransmission. The exact pathways and molecular targets are still under investigation, but these interactions contribute to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can be compared with other piperidine derivatives such as:
3,5-Dimethylpiperidine: A simpler compound with similar structural features but lacking the phenylethenesulfonyl and carboxamide groups.
2,6-Dimethylpiperidine: Another piperidine derivative with dimethyl groups at different positions, leading to different chemical properties.
Piperidine: The parent compound, which is a basic structure for many pharmaceuticals and natural products.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties.
Propriétés
Numéro CAS |
61298-79-1 |
|---|---|
Formule moléculaire |
C16H22N2O3S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3,5-dimethyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C16H22N2O3S/c1-13-10-14(2)12-18(11-13)16(19)17-22(20,21)9-8-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,17,19) |
Clé InChI |
NUDHZULLAXZUOD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



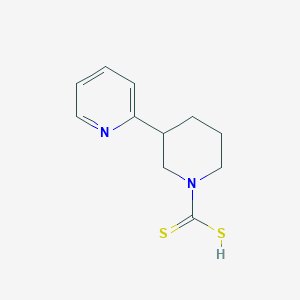
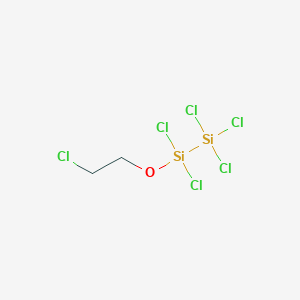
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)


![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)

![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)

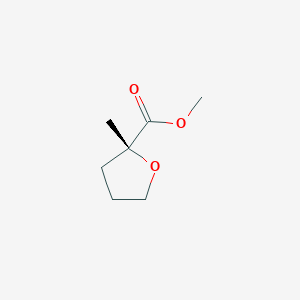
![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
